2-Amino-3-(4-iodophenyl)propanoic acid
Overview
Description
Mechanism of Action
Target of Action
2-Amino-3-(4-iodophenyl)propanoic acid, also known as 4-Iodo-L-phenylalanine, is primarily used in protein engineering as a model unnatural α amino acid . It is used to alter the primary amino acid composition via the opal (UGA) codon .
Mode of Action
The compound interacts with its targets by replacing the natural amino acids in the protein structure. This replacement can lead to changes in the protein’s function, stability, and interactions with other molecules .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-iodophenyl)propanoic acid typically involves the iodination of L-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where L-phenylalanine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction proceeds as follows:
- Dissolve L-phenylalanine in an acidic solution (e.g., acetic acid).
- Add iodine and sodium iodate to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-3-(4-iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: The compound is utilized in protein engineering to incorporate unnatural amino acids into proteins, allowing for the study of protein structure and function.
Industry: The compound can be used in the production of pharmaceuticals and as a precursor for other iodinated compounds.
Comparison with Similar Compounds
2-Amino-3-(4-iodophenyl)propanoic acid can be compared with other iodinated amino acids, such as:
3-Iodo-L-tyrosine: Similar in structure but with the iodine atom on the tyrosine residue.
4-Chloro-L-phenylalanine: Similar structure with a chlorine atom instead of iodine.
4-Bromo-DL-phenylalanine: Contains a bromine atom instead of iodine.
The uniqueness of this compound lies in its specific iodine substitution, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-amino-3-(4-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQZSRPDOEBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931185 | |
Record name | 4-Iodophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14173-41-2 | |
Record name | 4-Iodophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-(4-iodophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-3-(4-iodophenyl)propanoic acid in the context of the research presented?
A1: this compound serves as a crucial starting material for the synthesis of a diaryliodonium salt. This salt, in turn, acts as a precursor for producing 4-Fluorophenalanine, a radiolabeled amino acid used in Positron Emission Tomography (PET) []. The research highlights a novel, metal-free synthetic pathway for this diaryliodonium salt, employing mild conditions to preserve the acid-sensitive Boc protecting groups present in the starting material [].
Q2: What specific challenges did the researchers overcome in synthesizing the diaryliodonium salt from this compound?
A2: The researchers aimed to develop a method that avoided harsh acidic conditions, which could potentially cleave the Boc protecting groups present in this compound. They achieved this by using Trimethylsilyl acetate (TMSOAc) to stabilize the reactive I(III) intermediate generated during the oxidation of this compound by N-F reagents []. This approach allowed for the formation of the diacetoxyiodoarene intermediate without compromising the Boc protecting groups, ultimately leading to the successful synthesis of the desired diaryliodonium salt in excellent yield [].
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